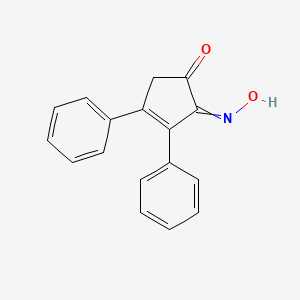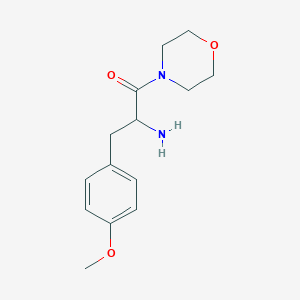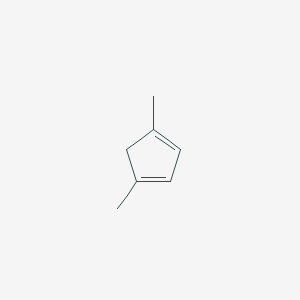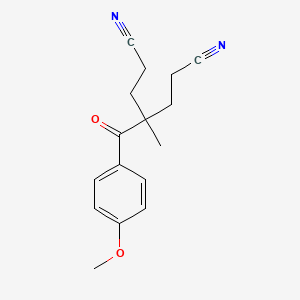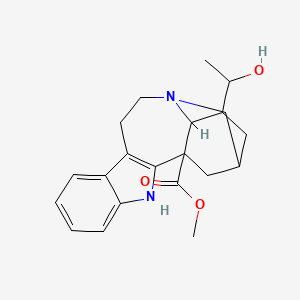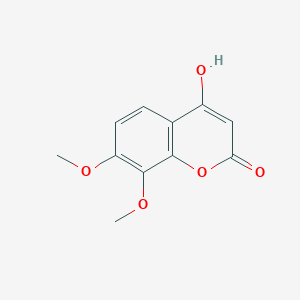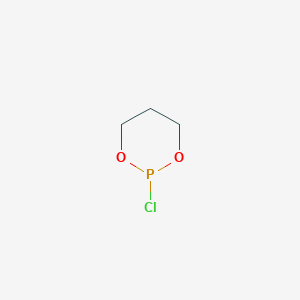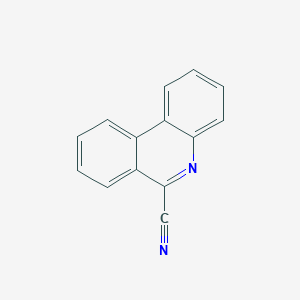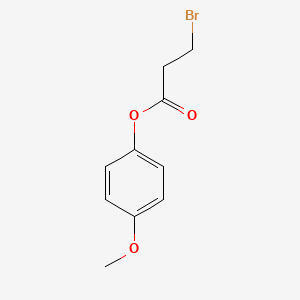
3-Methoxybutyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybutyl 2-ethylbutanoate is an organic ester compound with the molecular formula C11H22O3. It is known for its fruity odor and is used in various industrial applications. The compound has a molecular weight of 202.29 g/mol and a boiling point of 251.7°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-ethylbutanoate typically involves the esterification of 2-ethylbutanoic acid with 3-methoxybutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the ester .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: 2-Ethylbutanoic acid and 3-methoxybutanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
3-Methoxybutyl 2-ethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methoxybutyl 2-ethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with biological molecules. The ester can also participate in transesterification reactions, altering its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: An ester with a similar fruity odor, used in flavors and fragrances.
Ethyl butanoate: Another ester with a fruity odor, commonly used in the food industry.
Butyl acetate: An ester used as a solvent in various industrial applications.
Uniqueness
3-Methoxybutyl 2-ethylbutanoate is unique due to its specific combination of a methoxy group and an ethylbutanoate moiety, which imparts distinct chemical and physical properties. Its higher boiling point and specific odor profile make it suitable for specialized applications in the fragrance and flavor industries .
Propriétés
Numéro CAS |
6314-92-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-methoxybutyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H22O3/c1-5-10(6-2)11(12)14-8-7-9(3)13-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
JJVBJDZOSZWBFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



